molecular formula C6H4ClN3O B12305500 3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 2092929-92-3

3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B12305500
CAS No.: 2092929-92-3
M. Wt: 169.57 g/mol
InChI Key: GKCZQNZLJDDRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one typically involves the reaction of aminopyrazoles with symmetric and non-symmetric alkynes. This reaction is often assisted by potassium hydrogen sulfate (KHSO4) in aqueous ethanol, yielding the desired product in good yields . Another method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields and is efficient .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the green synthetic strategies mentioned above can be scaled up for industrial applications, ensuring environmentally friendly and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its potent inhibitory activity against CDKs sets it apart from other similar compounds .

Properties

IUPAC Name

3-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCZQNZLJDDRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNN2C1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252211
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092929-92-3
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.